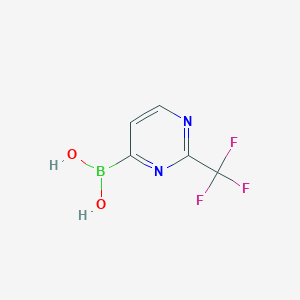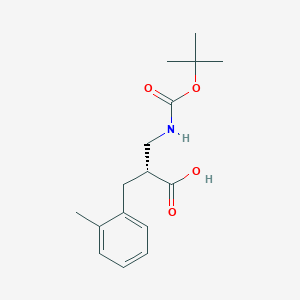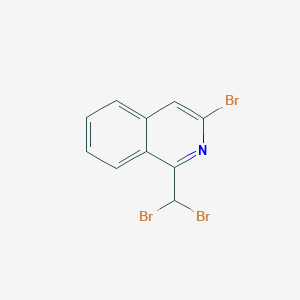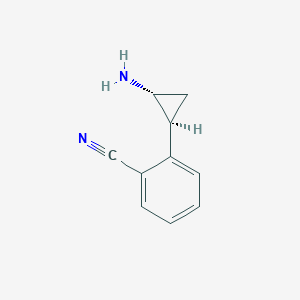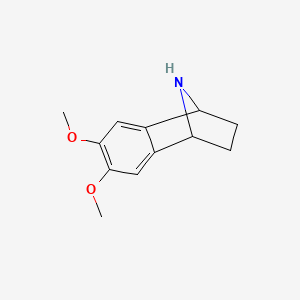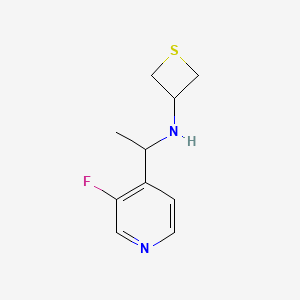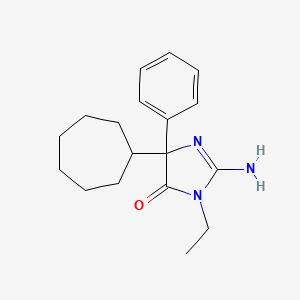
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride is a chemical compound that features a pyridine ring, an imidazole ring, and a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine-Imidazole Intermediate: The initial step involves the reaction of pyridine-3-carboxaldehyde with imidazole in the presence of a suitable catalyst to form the pyridine-imidazole intermediate.
Chain Extension: The intermediate is then subjected to a reaction with butan-1-amine under controlled conditions to extend the chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly for targeting specific receptors or enzymes.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Pharmacology: It is investigated for its potential pharmacological effects, including anti-inflammatory and antimicrobial activities.
Industry: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-3-yl)butan-1-amine: A structurally similar compound with a pyridine ring and butan-1-amine chain.
N-(Pyridin-3-ylmethyl)imidazole: Another related compound featuring a pyridine-imidazole structure.
Uniqueness
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine trihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in complex syntheses further highlight its significance.
Propriétés
Formule moléculaire |
C12H19Cl3N4 |
|---|---|
Poids moléculaire |
325.7 g/mol |
Nom IUPAC |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine;trihydrochloride |
InChI |
InChI=1S/C12H16N4.3ClH/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11;;;/h3-4,6,8-10H,1-2,5,7,13H2;3*1H |
Clé InChI |
SPJZCJZVHSPCSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
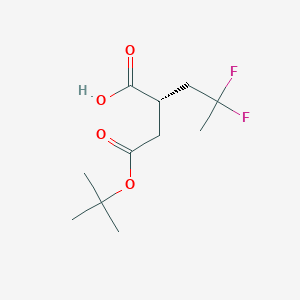
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
